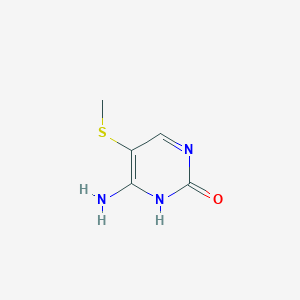

6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one

描述

属性

CAS 编号 |

6623-80-9 |

|---|---|

分子式 |

C5H7N3OS |

分子量 |

157.20 g/mol |

IUPAC 名称 |

6-amino-5-methylsulfanyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H7N3OS/c1-10-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9) |

InChI 键 |

NIDNGLFVCJOXBU-UHFFFAOYSA-N |

规范 SMILES |

CSC1=C(NC(=O)N=C1)N |

产品来源 |

United States |

准备方法

Direct Cyclization Approach

One of the primary methods for synthesizing this compound involves the heating of 2-amino-4-methylthiopyrimidine with an electrophilic reagent such as an isocyanate or thioketone. This reaction is typically carried out in a solvent like dioxane at elevated temperatures ranging from 110 to 130 °C. The process promotes cyclization and formation of the target pyrimidinone compound.

| Parameter | Details |

|---|---|

| Starting material | 2-amino-4-methylthiopyrimidine |

| Electrophile | Isocyanate or thioketone |

| Solvent | Dioxane |

| Temperature | 110–130 °C |

| Reaction type | Cyclization |

This method is favored for its straightforwardness and relatively mild conditions, producing the compound with good purity suitable for further biological evaluation.

Analytical Characterization Supporting Preparation

Characterization of this compound typically involves:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of amino and methylsulfanyl groups on the pyrimidine ring.

- Infrared (IR) Spectroscopy: Identifies characteristic absorption bands corresponding to the amino group (NH2), carbonyl (C=O), and methylsulfanyl (C–S) functionalities.

- Mass Spectrometry (MS): Provides molecular weight confirmation (157.20 g/mol).

- Melting Point Determination: For purity assessment.

These analyses are essential to verify the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Notes |

|---|---|---|---|

| Direct Cyclization | 2-amino-4-methylthiopyrimidine + isocyanate/thioketone | Dioxane, 110–130 °C | Simple, effective cyclization method |

| Multi-Component Condensation | Arylaldehydes, amines, thiocyanate salts | Acidic/basic catalysis, heating | Complex, used for related pyrimidine systems |

| Nitrosation and Amination (Related) | 6-amino-5-(methylthio)pyrimidin-4(3H)-one | NaNO2, NaOH, acidification, reflux | For functionalized derivatives, not direct synthesis |

化学反应分析

Types of Reactions

6-amino-5-(methylthio)-1H-pyrimidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can react with aldehydes and ketones to form Schiff bases.

Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Sodium Ethoxide: Used as a basic catalyst in the synthesis of pyrimidine derivatives.

COMU: A non-hazardous coupling reagent used in the condensation of 5,6-diaminouracil derivatives.

Major Products

The major products formed from these reactions include various substituted pyrimidines and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used.

科学研究应用

6-amino-5-(methylthio)-1H-pyrimidin-2-one has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anticancer, antimicrobial, and antiviral agents.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.

Biological Studies: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

作用机制

The mechanism of action of 6-amino-5-(methylthio)-1H-pyrimidin-2-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The amino and methylthio groups may play a role in binding to these targets, thereby modulating their activity.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

Pyrimidin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidin-2(1H)-one Derivatives

Electronic and Steric Effects

- Methylsulfanyl (-SMe): The sulfur atom donates electron density via lone pairs, increasing ring nucleophilicity.

- Fluoro (-F) : An electron-withdrawing group that stabilizes the ring but reduces nucleophilicity. Fluorine’s small size allows for tight binding in enzyme active sites .

- Nitro (-NO₂): Strongly electron-withdrawing, stabilizing the ring but reducing reactivity. Often used in intermediates for further functionalization .

Physicochemical Properties and Stability

- Lipophilicity : The -SMe group increases logP compared to -NH₂ or -OH analogs, enhancing passive diffusion across biological membranes.

- Stability : Methylsulfanyl groups are resistant to hydrolysis but may oxidize to sulfoxides/sulfones under oxidative conditions, affecting metabolic stability .

- Solubility: Polar analogs like 6-amino-5-fluoropyrimidin-2(1H)-one exhibit higher aqueous solubility due to hydrogen-bonding capacity .

生物活性

6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one is a heterocyclic compound with significant biological potential. Its structure, characterized by an amino group and a methylsulfanyl group attached to the pyrimidine ring, positions it as a candidate for various pharmacological applications. This article explores its biological activities, including antimicrobial, antiviral, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the methylsulfanyl group enhances its reactivity and interaction with biological macromolecules, allowing it to potentially inhibit enzymes or interfere with nucleic acid synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study:

In a study evaluating the compound's antibacterial efficacy, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a strong potential for clinical application.

Antiviral Activity

This compound also demonstrates antiviral activity. Its structural similarity to nucleobases allows it to interact with viral enzymes, potentially inhibiting viral replication.

Research Findings:

Studies have shown that derivatives of this compound exhibit enhanced activity against specific viruses such as HIV and Hepatitis C Virus (HCV). The mechanism involves the inhibition of viral polymerases, crucial for viral genome replication.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

Table: Inhibition of COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 0.05 | 0.04 |

| Celecoxib | 0.01 | 0.04 |

This table illustrates that while the compound exhibits competitive inhibition against COX-2 similar to celecoxib, its COX-1 inhibition is notably higher.

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines by activating specific pathways involved in programmed cell death.

Case Study:

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptotic markers.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including condensation reactions involving suitable precursors. Research into its derivatives has revealed compounds with improved biological activities.

Table: Structural Derivatives and Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Amino-5-cyano-pyrimidin-2(1H)-one | Cyano group instead of methylsulfanyl | Strong antiviral activity |

| 4-Amino-5-(methylthio)pyrimidine | Different substitution pattern | Potential nucleoside analog |

These derivatives highlight the versatility of pyrimidine compounds in medicinal chemistry and their potential for further pharmacological development.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via one-pot condensation reactions involving thiourea derivatives and β-ketoesters under acidic conditions (e.g., HCl in DMF). Optimization includes adjusting molar ratios (e.g., 1:1.2 for thiourea:β-ketoester) and temperature control (80–100°C) to improve yields (≥70%) . Alternative routes involve nitrile intermediates reacting with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate, followed by alkylation with methyl iodide to introduce the methylsulfanyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regioselectivity and substituent positions, while IR identifies key functional groups (e.g., NH₂ at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹). X-ray crystallography resolves crystal packing and hydrogen-bonding networks, as demonstrated for analogs like 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one .

Q. How does the methylsulfanyl group impact solubility and stability in aqueous environments?

- Methodological Answer : The methylsulfanyl moiety enhances lipophilicity (logP ~1.8), reducing aqueous solubility. Stability studies in buffered solutions (pH 6.5–7.4) show degradation via hydrolysis of the thioether bond under oxidative conditions. Use antioxidants (e.g., BHT) or low-temperature storage (-20°C) mitigates decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the methylsulfanyl group’s role in modulating biological activity?

- Methodological Answer : The methylsulfanyl group acts as a bioisostere for oxygen/selenium, influencing electronic effects (e.g., -I/+M) and binding affinity. For example, replacing pyrimidin-2(1H)-one with pyrimidin-2(1H)-thione increases VEGFR-2 inhibition (IC₅₀ from 12 nM to 8 nM) due to enhanced hydrophobic interactions . Computational docking (AutoDock Vina) reveals improved binding scores (ΔG = -9.2 kcal/mol) compared to oxygen analogs .

Q. How can structural modifications resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in cytotoxicity (e.g., HepG2 vs. MCF-7 IC₅₀ values) arise from spacer groups and substituent electronics. Systematic SAR studies show that electron-withdrawing groups (e.g., 4-Cl) on aromatic tails improve anticancer activity (IC₅₀ = 3.5 µM) by enhancing DNA intercalation, validated via fluorescence quenching assays . Standardized assay protocols (e.g., MTT at 48 hrs, 10% FBS) reduce variability .

Q. What strategies validate the compound’s supramolecular interactions in crystal structures?

- Methodological Answer : Hydrogen-bonding networks (N–H···O/S) and π-π stacking are analyzed via Hirshfeld surfaces (CrystalExplorer). For example, in 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, intermolecular N–H···S interactions (2.8 Å) stabilize the lattice, confirmed by thermal stability assays (TGA/DSC) showing decomposition >200°C .

Key Notes

- Structural Nuances : Methylsulfanyl analogs show distinct reactivity vs. sulfonyl/sulfonic derivatives (e.g., 6-Methyluracil-5-sulfonyl chloride in ) .

- Advanced Applications : Potential as a building block for VEGFR-2 inhibitors or DNA methyltransferase antagonists (e.g., capecitabine analogs in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。